molecular formula C11H9NO2S2 B6022942 5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one

5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one

Cat. No. B6022942
M. Wt: 251.3 g/mol
InChI Key: IEEHZFBXMTTZLA-TWGQIWQCSA-N
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Description

5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one, also known as MBOAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOAT is a thiazolidinone derivative that has been synthesized through various methods.

Scientific Research Applications

5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been investigated for its potential anticancer, antifungal, and antibacterial properties. Additionally, this compound has been studied for its potential use as an anti-inflammatory and antioxidant agent.

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one is not fully understood. However, studies suggest that this compound may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the regulation of neurotransmitter activity.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits anticancer, antifungal, and antibacterial properties. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. In vivo studies have demonstrated that this compound may have potential therapeutic effects in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.

Advantages and Limitations for Lab Experiments

5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one has several advantages for lab experiments, including its ease of synthesis and low toxicity. Additionally, this compound exhibits a broad range of biological activities, making it a promising compound for further research. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one. One potential direction is the investigation of the structure-activity relationship of this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of novel synthetic methods for this compound and its derivatives may lead to the discovery of new compounds with improved biological activities.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound is relatively simple, and it exhibits a broad range of biological activities. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.

Synthesis Methods

5-(4-methoxybenzylidene)-4-thioxo-1,3-thiazolidin-2-one has been synthesized through various methods, including the reaction of 4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization with chloroacetic acid. Additionally, this compound can be synthesized through the reaction of 4-methoxybenzaldehyde with thiosemicarbazone, followed by cyclization with chloroacetyl chloride. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

properties

IUPAC Name

(5Z)-5-[(4-methoxyphenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S2/c1-14-8-4-2-7(3-5-8)6-9-10(15)12-11(13)16-9/h2-6H,1H3,(H,12,13,15)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEHZFBXMTTZLA-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=S)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=S)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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